2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol
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Overview
Description
2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol is an organic compound with a unique structure featuring two cyclopropyl rings and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol typically involves the cyclopropanation of suitable precursors followed by the introduction of the ethanol group. One common method involves the reaction of cyclopropylcarbinol with a cyclopropyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran
Major Products Formed
Scientific Research Applications
2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanamine
- 2-[(1S,2S)-2-benzylcyclopropyl]ethanol
- 2-[(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol
Uniqueness
2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol is unique due to its dual cyclopropyl rings, which impart distinct steric and electronic properties.
Properties
CAS No. |
306934-53-2 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-[(1R,2R)-2-cyclopropylcyclopropyl]ethanol |
InChI |
InChI=1S/C8H14O/c9-4-3-7-5-8(7)6-1-2-6/h6-9H,1-5H2/t7-,8+/m0/s1 |
InChI Key |
AEHUKHLOHKICDC-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC1[C@H]2C[C@@H]2CCO |
SMILES |
C1CC1C2CC2CCO |
Canonical SMILES |
C1CC1C2CC2CCO |
solubility |
not available |
Origin of Product |
United States |
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